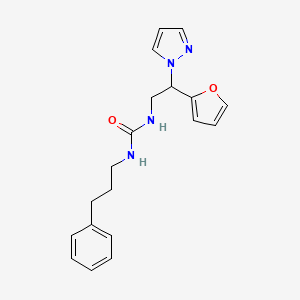

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea

Description

This compound is a urea derivative featuring a furan-2-yl group, a 1H-pyrazol-1-yl moiety, and a 3-phenylpropyl chain. Its structural complexity arises from the integration of heterocyclic systems (furan and pyrazole) with a urea backbone, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-19(20-11-4-9-16-7-2-1-3-8-16)21-15-17(18-10-5-14-25-18)23-13-6-12-22-23/h1-3,5-8,10,12-14,17H,4,9,11,15H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWXFGQVLMTCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-yl-ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent under basic conditions to form the furan-2-yl-ethyl intermediate.

Introduction of the pyrazole ring: The furan-2-yl-ethyl intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst to form the 2-(1H-pyrazol-1-yl)ethyl intermediate.

Urea formation: The final step involves the reaction of the 2-(1H-pyrazol-1-yl)ethyl intermediate with 3-phenylpropyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structure : Urea backbone with ethyl and 3-methyl-1-phenylpyrazole groups.

- Key Data : Molecular weight 286.34 g/mol, melting point 148–150°C. Infrared (IR) and NMR spectra confirm urea C=O (1665 cm⁻¹) and pyrazole C=N (1600 cm⁻¹) bonds .

- Comparison: Unlike the target compound, 9a lacks a furan ring but shares the pyrazole-urea motif.

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea

- Structure : Features a trifluoromethylpyrazole and a fused triazolo-pyrazine system.

- Comparison : The trifluoromethyl group in this compound enhances metabolic stability compared to the furan group in the target molecule. However, the furan’s oxygen atom may offer hydrogen-bonding interactions absent in the CF₃-substituted analog.

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea

- Structure : Urea with imidazole and 4-methoxyphenyl groups.

- Key Data : Synthesized via condensation reactions; characterized by X-ray crystallography. The imidazole ring provides basicity (pKa ~6.5–7.0), influencing solubility and receptor binding .

- Comparison : Replacing pyrazole with imidazole alters electronic properties and hydrogen-bonding capacity. The target compound’s furan ring may confer lower basicity but improved aromatic stacking interactions.

A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea)

- Structure: Urea linked to isoquinoline and trifluoromethylbenzyl groups.

- Key Data: Known as a TRPV1 antagonist (IC₅₀ = 10 nM). The trifluoromethyl group enhances potency by stabilizing ligand-receptor interactions .

- Comparison: The target compound’s furan and pyrazole systems may reduce steric bulk compared to A-425619’s isoquinoline, possibly affecting target selectivity.

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~383.42* | Not reported | Furan, Pyrazole, Urea |

| 1-Ethyl-3-(3-methyl-1-phenylpyrazol-4-ylmethyl)urea (9a) | 286.34 | 148–150 | Pyrazole, Urea |

| 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-... | ~480.36* | Not reported | CF₃, Triazolo-pyrazine, Urea |

| A-425619 | 361.35 | Not reported | Isoquinoline, CF₃, Urea |

*Calculated based on structural formula.

Research Findings and Implications

- Synthetic Challenges : The target compound’s furan and pyrazole groups may require regioselective synthesis to avoid side reactions, akin to methods used for 9a and imidazole-urea derivatives .

- Pharmacological Potential: Analogous compounds (e.g., A-425619) suggest urea derivatives with aromatic heterocycles are viable drug candidates, but the furan’s role needs experimental validation .

- SAR Insights : Pyrazole substituents (e.g., CF₃ vs. furan) critically influence target affinity and pharmacokinetics, as seen in patent compounds .

Biological Activity

The compound 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 314.34 g/mol. The structure features a furan ring, a pyrazole moiety, and a phenylpropyl side chain, which contribute to its biological activity.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been studied for various biological activities such as:

- Anti-inflammatory

- Antimicrobial

- Anticancer

- Neuroprotective

These activities are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors.

Inhibitory Activity Against Cholinesterases

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The compound's structural features suggest that it may exhibit similar inhibitory effects.

Table 1: Inhibitory Potency of Pyrazole Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | References |

|---|---|---|---|

| 1 | 44.66–78.34 | 50.36–88.36 | |

| 2 | 0.20 | - | |

| 3 | 0.46 | - | |

| 4 | 0.42 | - | |

| 5 | 506–1022 | - |

The above table illustrates the IC50 values for various pyrazole compounds against AChE and BChE, indicating that small modifications in structure can significantly affect inhibitory potency.

The mechanisms by which pyrazole derivatives exert their biological effects include:

- Enzyme Inhibition : Compounds may inhibit enzymes like AChE and BChE through reversible or irreversible binding.

- Receptor Modulation : Certain pyrazole derivatives act as selective modulators for various receptors, including androgen receptors, which can influence cell proliferation in cancerous tissues.

Case Studies

- Neuroprotective Effects : A study conducted by Shaikh et al. (2020) demonstrated that specific pyrazole derivatives exhibited neuroprotective properties by inhibiting cholinesterases, thereby enhancing cholinergic neurotransmission in models of Alzheimer's disease .

- Anticancer Activity : Research indicated that compounds similar to the target structure showed significant anticancer activity by modulating androgen receptor pathways, particularly in prostate cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.